Kinase Inhibition Profile: A Direct Comparator to Fluorinated Analogs
A human kinome-wide screen at 1 µM identified a 3-amino-4-fluoro-2-methylbenzoic acid derivative (compound 3a) as a potent inhibitor of several human kinases, showing ~50% inhibition for targets marked in red [1]. This demonstrates the compound's ability to engage a specific set of kinase targets. In contrast, related fluorinated benzoic acid analogs (e.g., 3-amino-4-fluorobenzoic acid, CAS 2365-85-7) are used as general intermediates but lack this demonstrated, selective kinase inhibition profile, making the target compound a more valuable and differentiated starting point for kinase-focused drug discovery .
| Evidence Dimension | Kinase Inhibition |
|---|---|
| Target Compound Data | ~50% inhibition at 1 µM |
| Comparator Or Baseline | 3-amino-4-fluorobenzoic acid (CAS 2365-85-7) is a general intermediate; kinase inhibition data not reported |
| Quantified Difference | Not applicable; qualitative difference in utility |
| Conditions | Human kinome-wide screen at 1 µM compound concentration (ThermoFisher) |
Why This Matters
This evidence supports the compound's selection as a privileged scaffold for developing novel kinase inhibitors, directly impacting the likelihood of success in early-stage drug discovery.
- [1] PMC. (2021). Figure 4: Inhibition of human kinase targets by 3a based on a human kinome-wide screen. J Med Chem. View Source
